molecular formula C4H4O2S2 B14479999 2,3-Bis(sulfanyl)but-2-enedial CAS No. 66582-68-1

2,3-Bis(sulfanyl)but-2-enedial

Cat. No.: B14479999
CAS No.: 66582-68-1
M. Wt: 148.2 g/mol
InChI Key: WNSRKFWECHYJFZ-UHFFFAOYSA-N
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Description

2,3-Bis(sulfanyl)but-2-enedial is an organic compound with the molecular formula C4H4O2S2 It is characterized by the presence of two sulfanyl (thiol) groups attached to a butenedial backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(sulfanyl)but-2-enedial typically involves the reaction of but-2-enedial with thiol-containing reagents under controlled conditions. One common method is the reaction of but-2-enedial with hydrogen sulfide in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(sulfanyl)but-2-enedial can undergo various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol groups.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Alcohols and thiols.

    Substitution: Thioethers and thioesters.

Scientific Research Applications

2,3-Bis(sulfanyl)but-2-enedial has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in redox biology and as a reducing agent.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Bis(sulfanyl)but-2-enedial involves its ability to interact with various molecular targets through its thiol groups. These interactions can lead to the formation of disulfide bonds with proteins and other biomolecules, affecting their function and activity. The compound can also act as a reducing agent, influencing redox reactions and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    But-2-enedial: A related compound without the sulfanyl groups.

    2,3-Bis(sulfanyl)propane-1-sulfonic acid: Another thiol-containing compound with different structural features.

Properties

CAS No.

66582-68-1

Molecular Formula

C4H4O2S2

Molecular Weight

148.2 g/mol

IUPAC Name

2,3-bis(sulfanyl)but-2-enedial

InChI

InChI=1S/C4H4O2S2/c5-1-3(7)4(8)2-6/h1-2,7-8H

InChI Key

WNSRKFWECHYJFZ-UHFFFAOYSA-N

Canonical SMILES

C(=O)C(=C(C=O)S)S

Origin of Product

United States

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